N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a piperidine ring, a benzo[d]thiazole moiety, and a carboxamide group
Mechanism of Action
Target of Action
The compound N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a derivative of thiazole and piperidine . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Based on the known activities of thiazole and piperidine derivatives, it can be inferred that the compound may interact with various biological targets to exert its effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This structural feature may influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . Similarly, piperidine derivatives are present in more than twenty classes of pharmaceuticals, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity, can influence its bioavailability . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have various molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-methoxyethylamine and 4-piperidone.
Attachment of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring is introduced through a nucleophilic substitution reaction, where the piperidine intermediate reacts with a benzo[d]thiazole derivative.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where the intermediate compound reacts with a suitable carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Research focuses on the compound’s interaction with various biological targets, including receptors and enzymes.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(2-ethoxyethyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
- N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzo[d]imidazole-2-carboxamide
Uniqueness
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-22-11-10-20-8-6-13(7-9-20)12-18-16(21)17-19-14-4-2-3-5-15(14)23-17/h2-5,13H,6-12H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLFJAGASMVYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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